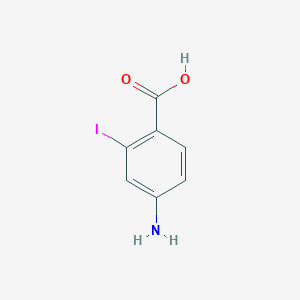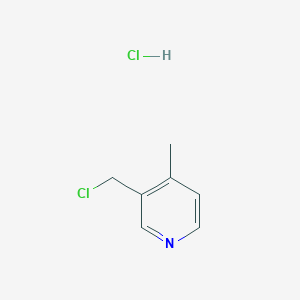
2-(Piperidin-4-yloxy)pyridine dihydrochloride
Vue d'ensemble
Description
“2-(Piperidin-4-yloxy)pyridine dihydrochloride” is a chemical compound with the empirical formula C9H15Cl2N3O and a molecular weight of 252.14 . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(Piperidin-4-yloxy)pyridine dihydrochloride” can be represented by the SMILES string [H]Cl. [H]Cl.C1 (CCNCC1)OC2=NC=CC=N2 . This indicates that the compound contains a piperidine ring attached to a pyridine ring via an oxygen atom .
Physical And Chemical Properties Analysis
“2-(Piperidin-4-yloxy)pyridine dihydrochloride” is a solid substance . It has a molecular weight of 251.15 and an empirical formula of C10H14N2O·2HCl .
Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
This compound is used in the synthesis of various piperidine derivatives, which are important in medicinal chemistry. These derivatives can serve as inhibitors for specific kinases like anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are relevant in cancer research .
One-Pot Functionalization of Unsaturated Intermediates
The compound facilitates one-pot functionalization processes in chemical synthesis, which is a method that allows for the modification of unsaturated intermediates in a single reaction step . This is significant in streamlining synthesis processes in pharmaceutical research.
Material Science Research
Given its structural properties, 2-(Piperidin-4-yloxy)pyridine dihydrochloride may be used in material science research, particularly in the study of organic compounds with potential applications in electronics or nanotechnology .
Chromatography and Analytical Research
The compound could be used as a standard or reagent in chromatography and other analytical methods to identify or quantify chemical substances .
Chemical Synthesis Research
It may also be involved in broader chemical synthesis research, contributing to the development of new synthetic routes or the improvement of existing ones .
Life Science Research
In life sciences, this compound could be part of studies investigating biological systems or processes, possibly as a reagent or a probe .
Safety and Hazards
Orientations Futures
The future directions for “2-(Piperidin-4-yloxy)pyridine dihydrochloride” and similar compounds largely depend on the results of ongoing research. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
2-piperidin-4-yloxypyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUOAVVGHQRNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yloxy)pyridine dihydrochloride | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














